molecular formula C9H12ClNO2S B1438078 2-(Propan-2-ylsulfanyl)pyridine-3-carboxylic acid hydrochloride CAS No. 1173042-20-0

2-(Propan-2-ylsulfanyl)pyridine-3-carboxylic acid hydrochloride

Cat. No.: B1438078
CAS No.: 1173042-20-0
M. Wt: 233.72 g/mol
InChI Key: DGIUQGAWLNLMRH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-ylsulfanyl)pyridine-3-carboxylic acid hydrochloride typically involves the reaction of 2-chloronicotinic acid with isopropyl mercaptan under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is then purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for the efficient and consistent production of large quantities of the compound. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-ylsulfanyl)pyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the isopropylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chlorine atom in the hydrochloride salt can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-(Propan-2-ylsulfanyl)pyridine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Propan-2-ylsulfanyl)pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The isopropylsulfanyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfanyl)pyridine-3-carboxylic acid hydrochloride
  • 2-(Ethylsulfanyl)pyridine-3-carboxylic acid hydrochloride
  • 2-(Butylsulfanyl)pyridine-3-carboxylic acid hydrochloride

Uniqueness

2-(Propan-2-ylsulfanyl)pyridine-3-carboxylic acid hydrochloride is unique due to its isopropylsulfanyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where specific interactions with molecular targets are required.

Properties

IUPAC Name

2-propan-2-ylsulfanylpyridine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S.ClH/c1-6(2)13-8-7(9(11)12)4-3-5-10-8;/h3-6H,1-2H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIUQGAWLNLMRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=C(C=CC=N1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Propan-2-ylsulfanyl)pyridine-3-carboxylic acid hydrochloride
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2-(Propan-2-ylsulfanyl)pyridine-3-carboxylic acid hydrochloride
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2-(Propan-2-ylsulfanyl)pyridine-3-carboxylic acid hydrochloride
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2-(Propan-2-ylsulfanyl)pyridine-3-carboxylic acid hydrochloride

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